2'-Deoxyuridine-5',5''-d2 2'-Deoxyuridine-5',5''-d2
Brand Name: Vulcanchem
CAS No.: 478511-30-7
VCID: VC0118214
InChI: InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4D2
SMILES: C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Molecular Formula: C9H12N2O5
Molecular Weight: 230.216

2'-Deoxyuridine-5',5''-d2

CAS No.: 478511-30-7

Cat. No.: VC0118214

Molecular Formula: C9H12N2O5

Molecular Weight: 230.216

* For research use only. Not for human or veterinary use.

2'-Deoxyuridine-5',5''-d2 - 478511-30-7

CAS No. 478511-30-7
Molecular Formula C9H12N2O5
Molecular Weight 230.216
IUPAC Name 1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4D2
Standard InChI Key MXHRCPNRJAMMIM-YNJVSGIFSA-N
SMILES C1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Chemical Structure and Physical Properties

2'-Deoxyuridine-5',5''-d2, also known as 2'-Deoxyuridine-d2, is a modified nucleoside with the molecular formula C9H12N2O5 and a molecular weight of 230.216 g/mol . The compound is characterized by its deuterium labeling at specific positions, with the IUPAC name being 1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione . It consists of a uracil base attached to a 2'-deoxyribose sugar ring where two hydrogen atoms have been replaced with deuterium atoms.

The compound is registered with CAS number 478511-30-7 and possesses the InChIKey MXHRCPNRJAMMIM-YNJVSGIFSA-N . Its structure can be represented in SMILES notation as [2H]C([2H])([C@@H]1C@HO)O .

Table 1: Physical and Chemical Properties of 2'-Deoxyuridine-5',5''-d2

PropertyValueReference
Molecular FormulaC9H12N2O5
Molecular Weight230.216 g/mol
CAS Number478511-30-7
IUPAC Name1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Melting PointNot Available
Boiling PointNot Available
Flash PointNot Available
DensityNot Available

Synthesis and Preparation

The synthesis of 2'-Deoxyuridine-5',5''-d2 involves strategic incorporation of deuterium atoms at the specific 5' and 5'' positions of the 2'-deoxyuridine molecule. Industrial production typically requires optimized reaction conditions to achieve high yields and purity standards. The deuteration process must be selective to ensure proper labeling at the intended positions without affecting other structural features of the molecule.

Deuterated compounds have gained significant attention in pharmaceutical research due to their potential to alter pharmacokinetic and metabolic profiles of drugs . The incorporation of stable heavy isotopes like deuterium provides valuable tools for tracing and quantitation during drug development processes. The slightly stronger carbon-deuterium bond (compared to carbon-hydrogen) can result in modified metabolic stability, potentially affecting the compound's biological behavior.

Mechanism of Action

2'-Deoxyuridine-5',5''-d2 functions as an antimetabolite by being converted into deoxyuridine triphosphate during DNA synthesis. This incorporation disrupts normal base pairing processes, leading to compromised DNA synthesis and replication. The compound primarily targets enzymes crucial for nucleotide metabolism, including uridine phosphorylase and thymidylate synthase.

To understand the biochemical context of this compound, it is instructive to examine related metabolic pathways. For instance, 2'-Deoxyuridine 5'-triphosphate nucleotide hydrolase (Dut) plays a vital role by hydrolyzing dUTP to dUMP and pyrophosphate, preventing erroneous incorporation of dUMP from the dUTP metabolic pool into DNA . This enzyme has been identified as a promising pharmacological target for antimetabolite therapy .

Similarly, dUMP (Deoxyuridine Monophosphate) serves as a key metabolite in several biological systems, including in Escherichia coli and mouse metabolism . It functions as a pyrimidine 2'-deoxyribonucleoside 5'-monophosphate with uracil as the nucleobase .

Biological Effects

The biological impact of 2'-Deoxyuridine-5',5''-d2 extends to multiple cellular processes, particularly those involving DNA replication and cell proliferation. The compound can inhibit viral replication by disrupting viral DNA synthesis mechanisms and has demonstrated potential in selectively targeting cancer cells through induction of apoptosis and cell cycle arrest.

Based on studies of the non-deuterated parent compound, 2'-deoxyuridine is known to increase chromosome breakage and result in decreased thymidylate synthetase activity . As the deuterated analog, 2'-Deoxyuridine-5',5''-d2 likely exhibits similar biological activities, potentially with modified pharmacokinetic properties due to the deuterium substitution.

Table 2: Biological Effects of 2'-Deoxyuridine-5',5''-d2 and Related Compounds

CompoundBiological EffectReference
2'-Deoxyuridine-5',5''-d2Acts as antimetabolite in DNA synthesis
2'-Deoxyuridine-5',5''-d2Disrupts normal base pairing
2'-DeoxyuridineIncreases chromosome breakage
2'-DeoxyuridineDecreases thymidylate synthetase activity
dUMPFunctions as essential metabolite

Enzyme Interaction Studies

Understanding the interaction between nucleosides and their target enzymes is crucial for developing effective therapeutic strategies. Research on related systems, such as 2'-Deoxyuridine 5'-triphosphate nucleotide hydrolase (Dut), has employed advanced techniques like high-speed nanoscale differential scanning fluorimetry (nanoDSF) to study factors affecting enzyme stability .

Studies on Dut revealed that thermal unfolding occurs in two steps, with the first corresponding to dissociation of the trimer into monomeric subunits. Hydrophobic interactions and hydrogen bonds at the interfaces between subunits contribute most significantly to trimer stabilization . Such methodologies could potentially be applied to study interactions between 2'-Deoxyuridine-5',5''-d2 and relevant enzymes in nucleoside metabolism.

Table 3: Research Applications of 2'-Deoxyuridine-5',5''-d2 and Related Compounds

ApplicationDescriptionReference
Antiviral ResearchRelated compounds effective against herpes viruses
Cancer TreatmentRelated compound FUdR studied in colorectal cancer
Metabolic TracingDeuterium labeling allows precise tracking in biological systems
Enzyme StudiesAnalysis of interaction with nucleoside-metabolizing enzymes
Drug DevelopmentUsed as quantitative tracer during pharmaceutical research

Future Research Directions

Research on 2'-Deoxyuridine-5',5''-d2 presents several promising avenues for future investigation:

  • Comparative metabolic studies between deuterated and non-deuterated analogs could provide valuable insights into nucleoside metabolism pathways and kinetics.

  • Investigation of potential therapeutic applications in viral infections or cancer, building on the foundation of research with related compounds.

  • Exploration of its utility as an analytical standard in mass spectrometry and other quantitative techniques.

  • Development of improved synthetic methods for selective deuteration to enhance accessibility for research applications.

  • Studies on the effect of deuteration on enzyme binding kinetics and metabolic stability, potentially informing the design of improved nucleoside-based therapeutics.

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